tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a pyrimidine ring, and a tert-butyl ester group
Preparation Methods
The synthesis of tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-chloropyrimidine with a piperidine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other specialized chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate include:
- tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
tert-butyl 3-[(4-chloropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-8-4-5-11(9-19)10-21-13-17-7-6-12(16)18-13/h6-7,11H,4-5,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGCSBRFRWEOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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